molecular formula C22H26N2O4 B2875022 N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-4-phenylbutanamide CAS No. 900997-53-7

N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-4-phenylbutanamide

Cat. No. B2875022
CAS RN: 900997-53-7
M. Wt: 382.46
InChI Key: GABHWNGYHQVVLI-UHFFFAOYSA-N
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Description

The compound “N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-4-phenylbutanamide” is a complex organic molecule. It contains a pyrrolidinone ring, which is a common structure in many pharmaceuticals and natural products . The 3,4-dimethoxyphenyl group is also a common motif in many bioactive compounds .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the pyrrolidinone ring and the phenyl groups. The carbonyl group in the pyrrolidinone ring could potentially undergo reactions with nucleophiles, and the phenyl rings could participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its molecular structure. The presence of the polar carbonyl group and the potential for hydrogen bonding could impact its solubility and stability .

Scientific Research Applications

Antimicrobial Activity

The compound’s derivatives, particularly those with a 1,3,4-oxadiazole nucleus, have been synthesized and tested for their antimicrobial efficacy. These derivatives have shown inhibitory activity against pathogenic Gram-positive and Gram-negative bacteria, as well as the yeast-like pathogenic fungus Candida albicans. Certain piperazinomethyl derivatives displayed broad-spectrum antibacterial activities with minimal inhibitory concentrations ranging from 0.5 to 8 μg/mL .

Anti-Proliferative Activity in Cancer Research

N-Mannich bases of the compound have been evaluated for their anti-proliferative activity against various cancer cell lines, including prostate cancer (PC3), human colorectal cancer (HCT-116), human hepatocellular carcinoma (HePG-2), human epithelioid carcinoma (HeLa), and human breast cancer (MCF7). Some derivatives have shown optimal anti-proliferative activity, indicating potential applications in cancer treatment research .

Synthesis of Biologically Active Heterocyclic Compounds

The compound serves as a precursor in the synthesis of biologically active heterocyclic compounds. The 1,3,4-Oxadiazole nucleus, for instance, is a significant building unit in several drugs, including broad-spectrum antibacterial, antiretroviral, anticancer, anti-obesity/antidiabetic, and antihypertensive drugs .

Chemical Intermediate in Pharmaceutical Synthesis

Related compounds, such as 3,4-dimethoxyphenylacetonitrile, are used as intermediates in the synthesis of muscle relaxants like papaverine. This indicates that our compound of interest could also be employed in the synthesis of pharmacologically relevant molecules .

Material Science and Nanotechnology

While not directly related to the compound , derivatives of 3,4-dimethoxyphenyl compounds have been utilized in material science and nanotechnology for the development of novel materials with specific properties. This suggests potential research applications in designing new materials or nanodevices .

Analytical Chemistry

Compounds with the 3,4-dimethoxyphenyl moiety are often characterized using various analytical techniques such as IR Spectrum and Mass Spectrometry. This implies that our compound could be used as a standard or reference in analytical chemistry for method development and validation .

Future Directions

The study of new catalytic protocols for the synthesis of organic compounds with a more sustainable perspective is of interest . The use of ionic organic solids, such as 1,3-bis (carboxymethyl)imidazolium chloride as a catalyst has allowed the Michael addition of N-heterocycles to chalcones .

properties

IUPAC Name

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4/c1-27-19-12-11-18(14-20(19)28-2)24-15-17(13-22(24)26)23-21(25)10-6-9-16-7-4-3-5-8-16/h3-5,7-8,11-12,14,17H,6,9-10,13,15H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GABHWNGYHQVVLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)CCCC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-phenylbutanamide

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